![molecular formula C22H21ClN6 B2601652 1-[3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine CAS No. 899408-80-1](/img/structure/B2601652.png)
1-[3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine
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Description
The compound “1-[3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[1,5-a]pyrimidine ring, a piperazine ring, and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The pyrazolo[1,5-a]pyrimidine ring is a key feature of the molecule, along with the piperazine and pyridine rings .Scientific Research Applications
Antitumor and Antimicrobial Activities
Research has explored enaminones as precursors for synthesizing a variety of compounds, including pyrazolylcarbonyl triazoles and pyrido[2,3-d]pyrimidines, with some demonstrating comparable cytotoxic effects to standard treatments like 5-fluorouracil against human breast and liver carcinoma cell lines, alongside antimicrobial capabilities (Riyadh, 2011).
Antimicrobial Evaluation
A study synthesized piperazine and triazolo-pyrazine derivatives, finding certain compounds exhibited significant antimicrobial properties, with one highlighted for its superior activity against Acinetobacter baumannii. Molecular docking studies suggest these findings could guide the development of more potent antimicrobials (Patil et al., 2021).
Anticonvulsant and Antimicrobial Activities
Another study focused on the synthesis of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, revealing compounds with potential anticonvulsant and antimicrobial activities. Specific derivatives demonstrated protective effects against maximal electroshock seizures and exhibited antimicrobial action against fungi (Aytemir et al., 2004).
properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6/c1-16-14-21(28-12-10-27(11-13-28)20-4-2-3-9-24-20)29-22(26-16)19(15-25-29)17-5-7-18(23)8-6-17/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFMFINPBAJJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-methyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
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